molecular formula C18H22O3 B602638 16-alpha-Hydroxyestrone-13C3 CAS No. 1241684-28-5

16-alpha-Hydroxyestrone-13C3

Cat. No. B602638
M. Wt: 289.34
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

16-alpha-Hydroxyestrone-13C3, also known as 3,16α-Dihydroxyestra-1,3,5(10)-trien-17-one, is an endogenous steroidal estrogen and a major metabolite of estrone . It is also an intermediate in the biosynthesis of estriol . It is a potent estrogen similarly to estrone .


Synthesis Analysis

16-alpha-Hydroxyestrone-13C3 is produced in vivo from androstenedione or from testosterone via estradiol . It is produced primarily in the ovaries, placenta, and in peripheral tissues (especially adipose tissue) through conversion of adrostenedione .


Molecular Structure Analysis

The molecular formula of 16-alpha-Hydroxyestrone-13C3 is C18H22O3 . Its molar mass is 286.371 g·mol−1 . The systematic IUPAC name is (2R,3aS,3bR,9bS,11aS)-2,7-Dihydroxy-11a-methyl-2,3,3a,3b,4,5,9b,10,11,11a-decahydro-1H-cyclopenta[a]phenanthren-1-one .


Chemical Reactions Analysis

In terms of relative binding affinity (RBA) for the rat uterine estrogen receptor, 16-alpha-Hydroxyestrone showed 2.8% of the affinity of estradiol . For comparison, estrone had 11% of the affinity and estriol had 10% of the affinity of estradiol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 16-alpha-Hydroxyestrone-13C3 include a molar mass of 286.371 g·mol−1 . It is a potent estrogen similarly to estrone .

Scientific Research Applications

Interaction with Nuclear Components

16-alpha-Hydroxyestrone (16-alpha-OHE1) demonstrates the ability to form stable covalent adducts with nuclear components, as shown in a study by Miyairi, Ichikawa, and Nambara (1991). These adducts are formed via the Heyns rearrangement of the alpha-hydroxyimine and were identified as specific compounds such as 3-hydroxy-17 beta-(2-methoxyethylamino)estra-1,3,5(10)-trien-16-one (Miyairi, Ichikawa, & Nambara, 1991).

Breast Cancer Cells and Estrogen Receptors

16-alpha-OHE1 has been studied for its interaction with estrogen receptors (ERs) in human breast cancer cells. Research by Swaneck and Fishman (1988) revealed that 16-alpha-OHE1 binds extensively and irreversibly to nuclear protein species that correspond to ERs in a time-dependent fashion, differing from the classical noncovalent interaction of estradiol with ERs (Swaneck & Fishman, 1988).

Covalent Adduct Formation with Histones

Yu and Fishman (1985) discovered that 16-alpha-OHE forms covalent adducts with histones, particularly H1 histone, which may represent a mechanism for cellular transformation by this estrogen metabolite. This interaction is unique to 16-alpha-OHE and does not occur with other endogenous estrogens like estrone, estradiol, or estriol (Yu & Fishman, 1985).

Uterotropic Agent and Binding Globulin Affinity

Fishman and Martucci (1980) reported that 16-alpha-OHE1 is a potent uterotropic agent and exhibits minimal affinity for human sex hormone-binding globulin. These characteristics suggest a hyperestrogenic response which may play a role in the pathology and etiology of certain diseases (Fishman & Martucci, 1980).

Immunogenicity and Autoimmune Disease

16-alpha OHE's nonenzymatic reaction with proteins such as albumin leads to immunogenicity. Bucala and Cerami (1983) highlighted that the modified albumin elicits high-titre antisera with high affinity toward the estrogen hapten. This could provide insights into the pathogenesis of diseases like systemic lupus erythematosus, where elevated levels of 16-alpha OHE are known to occur (Bucala & Cerami, 1983).

Safety And Hazards

16-alpha-Hydroxyestrone-13C3 may cause respiratory tract irritation. It may be harmful if absorbed through the skin and may cause skin irritation. It may cause eye irritation and may be harmful if swallowed .

properties

IUPAC Name

(8R,9S,13S,14S,16R)-3,16-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-16,19-20H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,18+/m1/s1/i3+1,8+1,11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOCIZJTELRQMF-SUZPQBOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2=O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O)CCC4=C3C=[13CH][13C](=[13CH]4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746417
Record name (16alpha)-3,16-Dihydroxy(2,3,4-~13~C_3_)estra-1,3,5(10)-trien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16-alpha-Hydroxyestrone-13C3

CAS RN

1241684-28-5
Record name (16alpha)-3,16-Dihydroxy(2,3,4-~13~C_3_)estra-1,3,5(10)-trien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1241684-28-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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